2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C21H21NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced via a Suzuki coupling reaction using 3-isobutoxyphenylboronic acid as a reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 8-position.
2-Fluoro-3-isobutoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
Uniqueness
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the isobutoxyphenyl group and the methyl group at the 8-position of the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHOZHIYSTSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.